(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone
Description
The compound "(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone" features a unique hybrid structure combining a benzothiazole moiety, an azetidine ring, and a 2-phenylthiazole group. The benzothiazole scaffold is widely recognized for its pharmacological versatility, including antitumor, antimicrobial, and anti-inflammatory activities . The azetidine ring, a four-membered nitrogen-containing heterocycle, enhances conformational rigidity and may improve binding affinity to biological targets.
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S2/c24-19(16-12-26-18(21-16)13-6-2-1-3-7-13)23-10-14(11-23)25-20-22-15-8-4-5-9-17(15)27-20/h1-9,12,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHIIPZXHKWFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)OC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone has garnered attention in recent years due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on various research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 336.4 g/mol. The compound features a complex structure that includes an azetidine ring, a benzo[d]thiazole moiety, and a phenylthiazole group, which contribute to its biological activity.
Anticancer Activity
Recent studies have shown that compounds containing thiazole and benzo[d]thiazole derivatives exhibit significant anticancer properties. For instance, the compound has been evaluated for its antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (breast) | 6.46 |
| SK-Hep-1 (liver) | 6.56 |
| NUGC-3 (gastric) | Moderate |
These results indicate that the compound may inhibit cancer cell proliferation effectively, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are crucial in various inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Cell Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are critical in cancer cell survival and inflammation.
- Induction of Apoptosis : Studies suggest that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
-
A study evaluated its effects on breast cancer cell lines and found that it significantly reduced cell viability in a dose-dependent manner.
"The compound demonstrated a potent inhibitory effect on MDA-MB-231 cells with an IC50 value of 6.46 μM, indicating its potential as an anticancer agent" .
- Another investigation focused on its anti-inflammatory properties in animal models of arthritis, where it successfully reduced swelling and pain.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Physicochemical Properties
- Melting Points : Azetidine-containing analogs (e.g., 4h in ) exhibit higher melting points (161.1–161.6°C) compared to methoxy-substituted thiazoles (e.g., 8b: 105–106°C), likely due to increased crystallinity from rigid heterocycles .
- Synthetic Yields : The target compound’s synthesis may resemble methods in , where Grignard reactions and column chromatography achieve moderate-to-high yields (e.g., 76.3% for 8a) .
Computational Insights
For example, the Laplacian of the electron density () might clarify its correlation energy and stability .
Q & A
Q. What are the standard synthetic routes for preparing (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone and related derivatives?
The compound can be synthesized via multi-step reactions involving:
- Step 1 : Preparation of intermediates like 4-(benzo[d]thiazol-2-yl)benzenamine through reported procedures (e.g., condensation of 2-aminothiophenol with substituted benzaldehydes) .
- Step 2 : Reaction with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours) to form thiourea intermediates.
- Step 3 : Cyclization using acid (e.g., HCl) or formaldehyde to generate thiazolidinone or oxadiazinane derivatives .
- Purification : Recrystallization from ethanol or column chromatography for high-purity yields (typically 70–85%) . Key analytical tools include TLC for reaction monitoring, NMR (¹H/¹³C) for structural confirmation, and HRMS for molecular weight validation .
Q. How are spectroscopic techniques employed to characterize this compound?
- ¹H NMR : Peaks for azetidine protons (δ 3.5–4.5 ppm), benzo[d]thiazole aromatic protons (δ 7.2–8.5 ppm), and thiazole protons (δ 6.8–7.5 ppm) are critical for structural assignment .
- IR Spectroscopy : Stretching vibrations for C=O (~1680 cm⁻¹) and C-S (~680 cm⁻¹) confirm functional groups .
- Mass Spectrometry : HRMS provides exact mass to distinguish regioisomers or byproducts .
Q. What preliminary biological screening methods are used to evaluate its bioactivity?
- Antimicrobial Assays : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using serial dilution methods. Data interpretation requires comparison with positive controls (e.g., ciprofloxacin) .
- Antioxidant Screening : DPPH radical scavenging assays at concentrations of 10–100 µg/mL, with IC₅₀ values calculated .
Advanced Research Questions
Q. How can computational modeling optimize the design of derivatives with enhanced activity?
- DFT Calculations : Use the 6-31G(d,p) basis set to analyze electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Molecular Docking : Dock the compound into target proteins (e.g., bacterial DNA gyrase) using AutoDock Vina. Analyze binding poses for key interactions (e.g., hydrogen bonds with active-site residues) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. How to resolve contradictions in biological activity data across structurally similar derivatives?
- SAR Analysis : Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings) on bioactivity. For example, chloro-substituted derivatives (MIC: 1–3 µg/mL) often outperform methoxy analogs (MIC: 5–10 µg/mL) due to enhanced lipophilicity .
- Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. antitumor assays) to identify consistent trends .
Q. What strategies mitigate low yields during cyclization steps in synthesis?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
- Temperature Control : Maintain 90–95°C during acid-catalyzed cyclization to prevent decomposition .
Q. How are crystallographic data discrepancies addressed in structural elucidation?
- High-Resolution XRD : Resolve ambiguities in azetidine ring conformation or thiazole orientation .
- Intermolecular Interaction Analysis : Identify stabilizing forces (e.g., π–π stacking between benzo[d]thiazole and phenyl groups) to explain polymorphism .
Methodological Notes
- Synthesis Optimization : Use Table 1 (Uma et al., 2018) to compare reaction times and yields for different aryl substituents .
- Data Validation : Cross-check NMR shifts with computed spectra (e.g., Gaussian 09) to confirm assignments .
- Biological Replicates : Perform triplicate assays to ensure MIC reproducibility, especially for derivatives with marginal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
